

Application Notes: Chromosome Mapping Using **Biotin-16-UTP** Labeled Probes

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Chromosome mapping through in situ hybridization is a cornerstone technique in cytogenetics and molecular biology, enabling the visualization of specific nucleic acid sequences directly within the chromosomal context of cells. The advent of non-radioactive labeling methods has significantly enhanced the safety, stability, and accessibility of this technology. Among these, the use of **Biotin-16-UTP** labeled probes has become a widely adopted and robust method for fluorescence in situ hybridization (FISH). This approach offers high sensitivity and resolution for the localization of genes, repetitive sequences, and chromosomal rearrangements.

The principle relies on the incorporation of biotinylated uridine triphosphate (**Biotin-16-UTP**) into a DNA or RNA probe. This labeled probe is then hybridized to denatured chromosomal DNA on a microscope slide. The biotin moiety acts as a hapten, which is subsequently detected with high affinity by streptavidin conjugated to a reporter molecule, typically a fluorescent dye or an enzyme such as horseradish peroxidase (HRP) or alkaline phosphatase (AP). The strong and specific interaction between biotin and streptavidin ensures a high signal-to-noise ratio, facilitating precise chromosomal localization.

These application notes provide a comprehensive overview and detailed protocols for chromosome mapping using **Biotin-16-UTP** labeled probes, intended for use by researchers, scientists, and professionals in drug development.



Principle of the Method

The workflow for chromosome mapping using **Biotin-16-UTP** labeled probes involves several key stages:

- Probe Labeling: A DNA or RNA probe complementary to the target chromosomal sequence
 is labeled by enzymatically incorporating **Biotin-16-UTP**. Common labeling methods include
 nick translation, random priming, and PCR.
- Hybridization: The labeled probe is denatured and applied to a slide containing fixed and denatured metaphase or interphase chromosomes. The probe then anneals to its complementary sequence on the chromosome.
- Signal Detection: The biotinylated probe is detected using a fluorophore-conjugated streptavidin or a multi-layered system involving biotinylated anti-streptavidin antibodies for signal amplification.
- Microscopy and Analysis: The fluorescent signals are visualized using a fluorescence microscope, and the location of the probe on the chromosome is determined.

Applications in Research and Drug Development

- Gene Mapping: Precisely locating genes on specific chromosomes and chromosomal regions.
- Clinical Diagnostics: Identifying chromosomal abnormalities such as aneuploidies (e.g., trisomy 21), deletions, duplications, and translocations associated with genetic disorders and cancers.
- Drug Discovery: Assessing the chromosomal location and copy number of drug targets.
- Toxicology: Evaluating the genotoxic effects of compounds by detecting chromosomal aberrations.
- Genome Stability Research: Studying chromosomal integrity and rearrangements in response to various stimuli.



Experimental Protocols

I. Probe Labeling with Biotin-16-UTP

There are several methods to label a DNA probe with **Biotin-16-UTP**. The choice of method depends on the type and amount of starting DNA material.

A. Nick Translation

This method is suitable for labeling double-stranded DNA fragments, such as plasmids, cosmids, or BACs.[1][2] It utilizes DNase I to introduce nicks in the DNA backbone, followed by DNA Polymerase I which removes nucleotides from the 5' side of the nick and incorporates new, biotinylated nucleotides from the 3' side.[2]

Materials:

- DNA template (1 μg)
- Biotin-16-dUTP
- dNTP mix (dATP, dCTP, dGTP, dTTP)
- 10x Nick Translation Buffer
- DNase I
- DNA Polymerase I
- Stop Buffer (0.5 M EDTA, pH 8.0)
- Nuclease-free water

Protocol:

• In a sterile microcentrifuge tube, prepare the following reaction mixture on ice:



Reagent	Volume	Final Concentration	
10x Nick Translation Buffer	5 μL	1x	
0.5 mM dNTP mix (dATP, dCTP, dGTP)	2.5 μL	25 μM each	
dUTP/Biotin-16-dUTP mix	2.5 μL	Varies	
DNA Template (1 μg)	X μL	20 ng/μL	
DNase I (diluted)	YμL	Optimized	
DNA Polymerase I	ZμL	12 units	

| Nuclease-free water | to 50 μL | |

- Mix the components gently and centrifuge briefly.
- Incubate the reaction at 15°C for 90 minutes to 2 hours. The incubation time can be adjusted to obtain the desired probe size (typically 200-600 bp).[1][2]
- Stop the reaction by adding 5 μ L of 0.5 M EDTA and heating to 65°C for 10 minutes.
- (Optional) Purify the labeled probe using a spin column or ethanol precipitation to remove unincorporated nucleotides.
- Assess probe size by running a small aliquot on an agarose gel.

B. Random Priming

This method is effective for labeling linear, double-stranded DNA fragments. The DNA is denatured, and random hexamer primers are annealed. The Klenow fragment of DNA Polymerase I then synthesizes new DNA strands, incorporating Biotin-16-dUTP.

Materials:

Linear DNA template (10 ng - 3 μg)



- Biotin-16-dUTP
- dNTP mix (dATP, dCTP, dGTP, dTTP)
- 10x Hexanucleotide Mix
- Klenow Fragment
- Stop Buffer (0.2 M EDTA, pH 8.0)
- Nuclease-free water

Protocol:

- In a microcentrifuge tube, add 10 ng to 3 μ g of linear DNA and bring the volume to 15 μ L with nuclease-free water.
- Denature the DNA by heating at 95°C for 10 minutes, then immediately chill on ice.
- · Add the following reagents in the order listed:

Reagent	Volume
10x Hexanucleotide Mix	2 μL
10x dNTP/Biotin-16-dUTP mix	2 μL

| Klenow Fragment (2 U/ μ L) | 1 μ L |

- · Mix gently and centrifuge briefly.
- Incubate at 37°C for at least 60 minutes. Longer incubation times (up to 20 hours) can increase the yield.
- Stop the reaction by adding 2 μL of 0.2 M EDTA.
- Purify the labeled probe.



C. PCR Labeling

PCR-based labeling is ideal when the template DNA is scarce or when a specific region needs to be amplified and labeled.

Materials:

- DNA template
- Forward and reverse primers
- dNTP mix (dATP, dCTP, dGTP)
- dTTP
- Biotin-16-dUTP
- · High-fidelity DNA polymerase
- 10x PCR Buffer
- Nuclease-free water

Protocol:

• Set up the PCR reaction as follows (for a 50 μL reaction):



Reagent	Volume	Final Concentration	
10x PCR Buffer	5 μL	1x	
10 mM dNTP mix (dATP, dCTP, dGTP)	1 μL	0.2 mM each	
10 mM dTTP	0.65 μL	0.13 mM	
1 mM Biotin-16-dUTP	3.5 μL	70 μΜ	
10 μM Forward Primer	1 μL	0.2 μΜ	
10 μM Reverse Primer	1 μL	0.2 μΜ	
DNA Template (10-100 ng)	1 μL		
DNA Polymerase (5 U/μL)	0.5 μL	2.5 units	

| Nuclease-free water | to 50 μL | |

- Perform PCR using appropriate cycling conditions for your template and primers.
- Analyze a small aliquot of the PCR product on an agarose gel to confirm amplification.
- Purify the biotinylated PCR product to remove unincorporated dNTPs and primers.

II. Fluorescence In Situ Hybridization (FISH)

This protocol describes the hybridization of the biotinylated probe to chromosome preparations on a microscope slide.

Materials:

- Slides with chromosome preparations
- 20x SSC
- Formamide
- Dextran sulfate



- Salmon Sperm DNA
- Biotinylated probe
- Rubber cement
- Coverslips

Protocol:

A. Pre-treatment of Slides:

- Incubate slides in 2x SSC for 5 minutes.
- Dehydrate through an ethanol series (70%, 80%, 95%) for 2 minutes each and air dry.

B. Hybridization:

• Prepare the hybridization mix (for one slide):

Reagent	Volume
Formamide	15 µL
20x SSC	3 μL
Dextran Sulfate (50%)	6 μL
Salmon Sperm DNA (10 mg/mL)	1 μL
Biotinylated Probe (10-50 ng)	ΧμL

| Nuclease-free water | to 30 μL |

- Denature the hybridization mix at 70-75°C for 5-10 minutes and then place on ice.
- Apply 30 μ L of the denatured hybridization mix to the slide and cover with a coverslip.
- Seal the edges of the coverslip with rubber cement.



- Denature the slide at 75°C for 5 minutes on a heat block.
- Incubate the slide in a humidified chamber at 37°C overnight.

III. Signal Detection

This protocol outlines the detection of the hybridized biotinylated probe using a fluorescently labeled streptavidin.

Materials:

- 20x SSC
- Tween 20
- Bovine Serum Albumin (BSA)
- Streptavidin-fluorophore conjugate (e.g., Streptavidin-FITC, Streptavidin-Cy3)
- DAPI or Propidium Iodide (counterstain)
- · Antifade mounting medium

Protocol:

- · Carefully remove the rubber cement.
- Wash the slides in the following series to remove unbound probe:
 - 2x SSC at room temperature for 5 minutes.
 - 0.1x SSC at 40°C for 5 minutes.
 - 2x SSC at 40°C for 5 minutes.
- Equilibrate the slides in detection buffer (4x SSC, 0.2% Tween 20) for 5 minutes.
- Block non-specific binding by incubating the slides in blocking buffer (5% BSA in detection buffer) for 20-30 minutes at room temperature.



- Incubate the slides with 50 μL of streptavidin-fluorophore conjugate (diluted in blocking buffer, e.g., 5 μg/mL) for 30-60 minutes at 37°C in a dark, humid chamber.
- Wash the slides three times in detection buffer for 5 minutes each at room temperature.
- Counterstain the chromosomes by incubating with DAPI (2 μg/mL) or Propidium Iodide solution for 10 minutes.
- Rinse briefly and mount the slides with antifade mounting medium.
- Analyze the slides using a fluorescence microscope with the appropriate filter sets.

Data Presentation

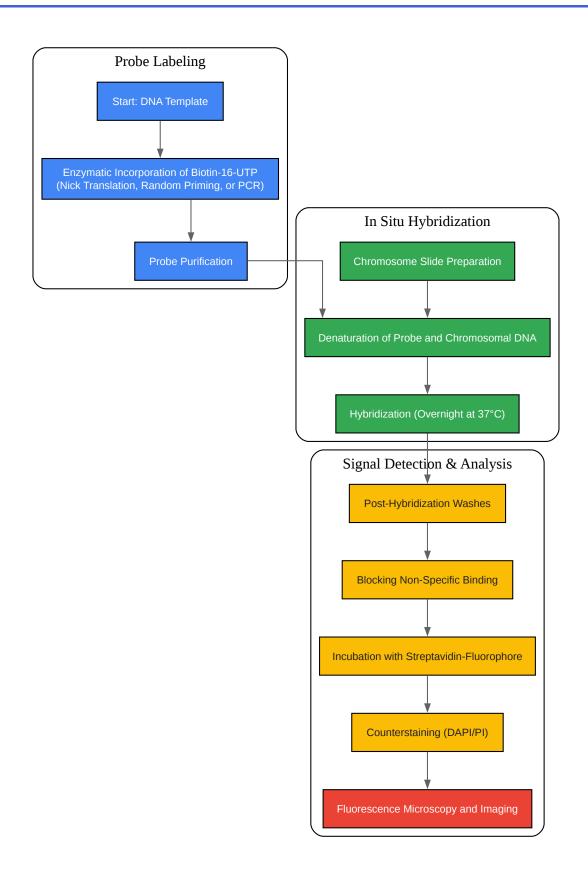
Table 1: Quantitative Parameters for Biotin-16-UTP Probe Labeling and FISH



Parameter	Nick Translation	Random Priming	PCR Labeling	FISH
DNA Template	1 μg	10 ng - 3 μg	10 - 100 ng	N/A
Biotin-16- dUTP/dTTP Ratio	1:2 to 1:4	1:2	1:1.85	N/A
Optimal Probe Size	200 - 600 bp	200 - 500 bp	Defined by primers	N/A
Incubation Time	90 - 120 min	60 min - 20 hr	PCR cycling time	Overnight
Incubation Temperature	15°C	37°C	PCR cycling temps	37°C
Probe Concentration for Hyb.	N/A	N/A	N/A	10-50 ng/slide
Denaturation Temperature	N/A	N/A	N/A	75°C
Hybridization Temperature	N/A	N/A	N/A	37°C
Streptavidin- Fluorophore Conc.	N/A	N/A	N/A	1-5 μg/mL

Mandatory Visualizations

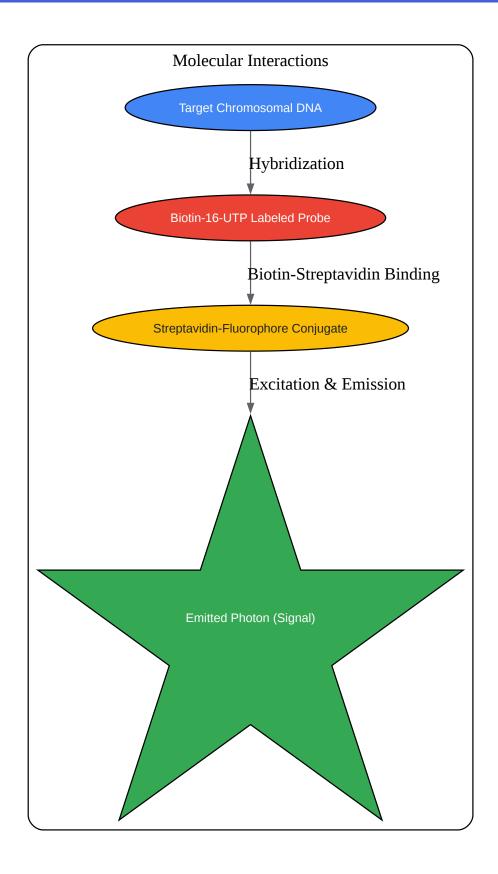




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Caption: Experimental workflow for chromosome mapping.





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Caption: Signal detection pathway in FISH.



References

- 1. Preparation Protocol for FISH Probes Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. Biotin16 NT Labeling Kit, (Desthio)Biotin & Digoxigenin Nick Translation Labeling Kits -Jena Bioscience [jenabioscience.com]
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